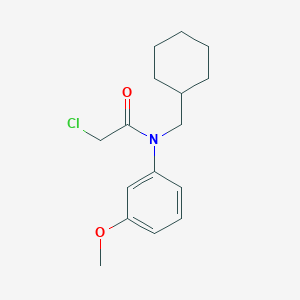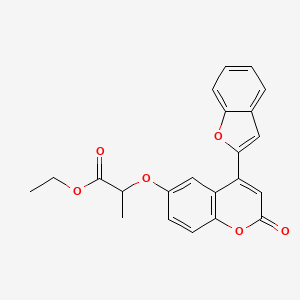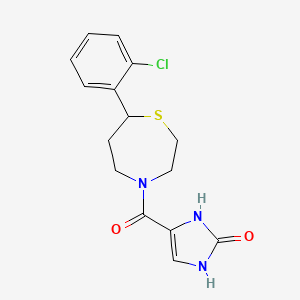
2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Practical Synthesis Approaches : The practical synthesis of similar complex molecules, such as 2-Fluoro-4-bromobiphenyl, has been explored to improve yield and reduce costs in large-scale production. Innovations in synthesis methods that avoid the use of expensive or hazardous materials are a key focus in chemical manufacturing (Qiu et al., 2009).
Biological Interactions : Compounds like Hoechst 33258, known for their strong binding to DNA's minor groove, illustrate the potential for similar complex molecules to interact with biological systems. This interaction is crucial in fields like cell biology and pharmacology (Issar & Kakkar, 2013).
Applications in Medical Research
Amyloid Imaging in Alzheimer's Disease : Radioligands similar to the subject compound have been studied for their potential in amyloid imaging, crucial for early detection and understanding of Alzheimer's disease (Nordberg, 2007).
Drug Discovery and Pharmacology : The pharmacological characterization of compounds, including substituted benzamide analogs, offers insights into receptor function, the role of receptors in behavior, and the potential for therapeutic applications in areas such as antipsychotic agents (Martelle & Nader, 2008).
Antioxidant Capacity and Chemical Reactions : Understanding the reaction pathways of certain compounds, like the ABTS radical cation-based assays, can be critical in evaluating the antioxidant capacity of substances, which has broad implications in food science, pharmacology, and material science (Ilyasov et al., 2020).
Environmental and Industrial Applications
- Biofouling Prevention in Membrane Systems : The study of non-oxidizing biocides, including various benzamide derivatives, in preventing biofouling in polyamide membrane systems, is crucial for enhancing the sustainability and efficiency of water treatment technologies (Da-Silva-Correa et al., 2022).
特性
IUPAC Name |
2-bromo-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2OS/c1-12-17(25-19(23-12)13-5-4-6-14(21)11-13)9-10-22-18(24)15-7-2-3-8-16(15)20/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGRUYOQGOSHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)

![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)


![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2408369.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)


![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)